s-(Lactoyl)glutathione

Vue d'ensemble

Description

S-(Lactoyl)glutathione: is a compound that plays a significant role in the glyoxalase system, which is involved in the detoxification of methylglyoxal, a by-product of glycolysis. This compound is an intermediate in the conversion of methylglyoxal to D-lactic acid and glutathione, mediated by the enzymes glyoxalase I and glyoxalase II .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: S-(Lactoyl)glutathione can be synthesized through the reaction of methylglyoxal with reduced glutathione in the presence of glyoxalase I. The reaction proceeds as follows:

- Methylglyoxal reacts with reduced glutathione to form a hemithioacetal intermediate.

- The hemithioacetal intermediate is then converted to this compound by glyoxalase I .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using immobilized glyoxalase I on a solid support such as Sepharose 4B. This method allows for the repeated use of the enzyme and efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: S-(Lactoyl)glutathione undergoes several types of reactions, including:

Hydrolysis: Catalyzed by glyoxalase II, converting this compound to D-lactic acid and glutathione.

Oxidation and Reduction: Involved in redox reactions within the cell, contributing to the maintenance of cellular redox balance.

Common Reagents and Conditions:

Hydrolysis: Glyoxalase II enzyme, physiological pH, and temperature conditions.

Oxidation and Reduction: Various cellular oxidants and reductants, including reactive oxygen species and antioxidants.

Major Products Formed:

D-lactic acid and glutathione: Formed from the hydrolysis of this compound by glyoxalase II.

Applications De Recherche Scientifique

S-(Lactoyl)glutathione has several scientific research applications, including:

Chemistry: Studying the glyoxalase system and its role in detoxifying methylglyoxal.

Biology: Investigating its role in cellular redox balance and its involvement in various metabolic pathways.

Industry: Utilizing its properties in the development of biotechnological tools for detoxification processes.

Mécanisme D'action

S-(Lactoyl)glutathione exerts its effects through the glyoxalase system. The mechanism involves:

Formation: Methylglyoxal reacts with reduced glutathione to form this compound, catalyzed by glyoxalase I.

Hydrolysis: this compound is hydrolyzed by glyoxalase II to produce D-lactic acid and glutathione.

Regulation: This process helps in maintaining cellular redox balance and detoxifying harmful by-products of metabolism.

Comparaison Avec Des Composés Similaires

Glutathione: A tripeptide involved in various cellular processes, including detoxification and redox balance.

Methylglyoxal: A reactive aldehyde that is detoxified by the glyoxalase system.

Uniqueness: S-(Lactoyl)glutathione is unique due to its specific role as an intermediate in the glyoxalase pathway, facilitating the detoxification of methylglyoxal and contributing to cellular redox homeostasis .

Activité Biologique

S-(Lactoyl)glutathione (LGSH) is a derivative of glutathione that has garnered attention due to its potential biological activities and roles in various metabolic processes. This article explores the biological activity of LGSH, focusing on its enzymatic functions, impact on cellular processes, and implications in health and disease.

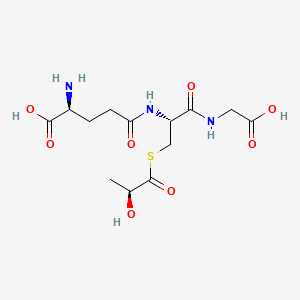

This compound is classified as an organic compound belonging to the family of oligopeptides, specifically gamma-glutamyl peptides. Its chemical formula is , with a molecular weight of approximately 379.39 g/mol. The compound features a lactoyl group attached to the thiol of glutathione, which enhances its reactivity and biological significance .

Enzymatic Reactions Involving LGSH

LGSH participates in several enzymatic reactions within the body:

- Conversion to Glutathione : LGSH can be hydrolyzed by lactoylglutathione lyase to yield glutathione and D-lactate, a process that plays a crucial role in pyruvate metabolism .

- Formation of Lactoyl-CoA : Research indicates that LGSH can non-enzymatically transfer its lactoyl group to coenzyme A (CoA), forming lactoyl-CoA, which is involved in various metabolic pathways .

- Role in Glyoxalase Pathway : LGSH is synthesized from methylglyoxal and reduced glutathione via glyoxalase I, highlighting its role in detoxifying reactive carbonyl species .

Biological Functions

1. Inflammatory Response Modulation

Recent studies have shown that LGSH acts as a significant pro-inflammatory metabolite in macrophages. It promotes inflammatory signaling pathways by facilitating histone lactoylation, which modifies chromatin accessibility and gene expression related to inflammation. The ablation of glyoxalase II, an enzyme that metabolizes LGSH, exacerbates inflammatory signaling, indicating its regulatory role in immune responses .

2. Cellular Stress Response

LGSH contributes to cellular defense mechanisms against oxidative stress. It is involved in the detoxification processes that protect cells from reactive oxygen species (ROS). By participating in the glyoxalase system, LGSH helps maintain redox homeostasis within cells .

Case Studies

Several studies have explored the biological activity of LGSH:

- Macrophage Activation Study : A study demonstrated that increased levels of LGSH correlate with heightened inflammatory responses in RAW 264.7 macrophages. The researchers found that histone lactoylation was significantly elevated upon stimulation with inflammatory cytokines, suggesting a direct link between LGSH levels and inflammatory gene expression .

- Metabolic Pathways Investigation : Another investigation focused on the metabolic pathways involving LGSH and identified its role as a substrate for various enzymes involved in detoxification and metabolism. This study highlighted the importance of LGSH in maintaining metabolic balance under stress conditions .

Data Table: Summary of Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Enzymatic Reactions | Hydrolyzed to glutathione and D-lactate; involved in glyoxalase pathway |

| Inflammatory Modulation | Promotes histone lactoylation; enhances inflammatory signaling |

| Oxidative Stress Defense | Participates in detoxification processes; maintains redox balance |

| Metabolic Role | Acts as a substrate for lactoyl-CoA formation; involved in pyruvate metabolism |

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2S)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYDCVUWILIYQF-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.